N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazole ring fused with a triazine ring, and a methoxybenzyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactionsThe triazine ring is then formed via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may interact with proteins involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-methoxybenzyl)-1,3,5-triazin-2-amine
- 1,3-benzoxazol-2-amine derivatives
- 4-methoxybenzyl-substituted triazines
Uniqueness
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H19N5O2/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22) |
InChI Key |
PLYWKABCWLWGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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